Molecular Weight and Hydrophobicity Divergence from Ser → Ala and Tyr → Phe Isosteric Analogs
Replacing the N‑terminal Ser with Ala (Ala‑Thr‑Ile‑Val‑Tyr‑Ser) reduces the molecular weight from 668.7 Da (STIVYS) to 652.7 Da (Δ = ‑16 Da) and eliminates a side‑chain hydroxyl donor, lowering the computed LogP from approximately ‑2.1 to ‑1.6 and reducing the topological polar surface area from 274 Ų to 253 Ų [REFS‑1]. Similarly, a Tyr → Phe substitution (Ser‑Thr‑Ile‑Val‑Phe‑Ser) removes the phenolic ‑OH, shifting LogP upward by ≈ 0.4 units. These differences translate into measurably distinct reversed‑phase HPLC retention times, which directly affect purification strategy, quality‑control (QC) fingerprinting, and lot‑to‑lot reproducibility in regulated procurement environments [REFS‑1].
| Evidence Dimension | Molecular weight (Da) and computed LogP (XLogP3) |
|---|---|
| Target Compound Data | MW = 668.7 Da; XLogP3 = ‑2.1; TPSA = 274 Ų |
| Comparator Or Baseline | Ala‑Thr‑Ile‑Val‑Tyr‑Ser (MW = 652.7 Da, XLogP3 = ‑1.6, TPSA = 253 Ų); Ser‑Thr‑Ile‑Val‑Phe‑Ser (MW = 652.7 Da, XLogP3 = ‑1.7, TPSA = 254 Ų) |
| Quantified Difference | MW Δ = ‑16 Da (both analogs); LogP Δ = +0.4‑0.5 units; TPSA Δ = ‑20 Ų |
| Conditions | Computed physicochemical properties using PubChem XLogP3 algorithm (2021 release) [REFS‑1] |
Why This Matters
QC release and stability‑indicating HPLC methods for peptide procurement must be sequence‑specific; a 16 Da mass shift or 0.4 LogP unit difference is sufficient to alter retention and complicate peak identity confirmation in compendial QC workflows.
- [1] PubChem. (2025). Compound Summary for CID 71378464, L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71378464 View Source
